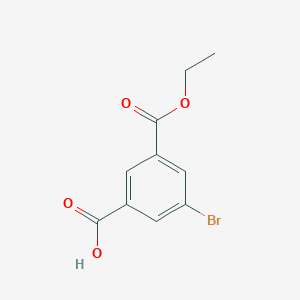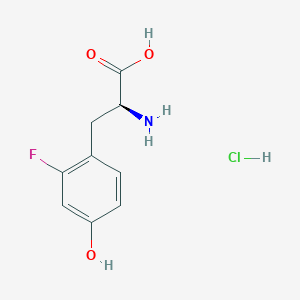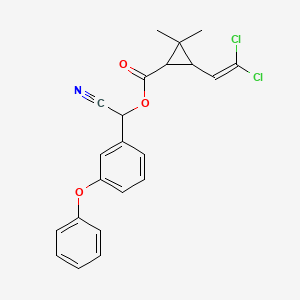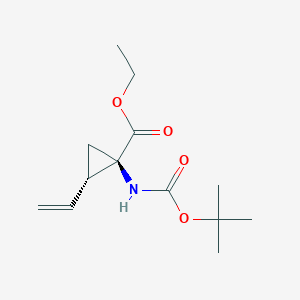
6-(2-chloro-benzylamino)-1H-pyrimidine-2,4-dione
Übersicht
Beschreibung
“6-(2-chloro-benzylamino)-1H-pyrimidine-2,4-dione” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 2,4-dione indicates the presence of two carbonyl groups at the 2nd and 4th positions of the pyrimidine ring. The compound also has a benzylamino group attached to it, which consists of a benzene ring attached to an amino group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring, the introduction of the carbonyl groups, and the attachment of the benzylamino group. The benzylamino group could potentially be introduced through a reaction with benzyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrimidine ring and the benzene ring are both aromatic, meaning they have a stable, resonant structure. The carbonyl groups are polar, which could result in the compound having certain polar characteristics .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The carbonyl groups could be involved in reactions such as nucleophilic addition or reduction. The benzylamino group could potentially undergo reactions involving the amino group or the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would all be influenced by the presence and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Research has revealed that pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory activity . Specifically, the compound “6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione” has been investigated for its inhibitory effects on key inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. The compound’s anti-inflammatory properties make it a potential candidate for therapeutic interventions .
Synthesis of 5-Substituted 2-Amino-4,6-Dihydroxypyrimidine Derivatives
Researchers have reported the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives. These compounds were evaluated for their inhibitory effects against immune-induced nitric oxide generation. The evaluation was conducted in mouse peritoneal cells using in vitro assays .
Regioselective Synthesis of New Pyrimidine Derivatives
The compound “6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione” has been involved in regioselective synthetic approaches. For instance, nucleophilic attack on pyrimidines using N-methylpiperazine led to highly regioselective C-4 substituted products. This work highlights the compound’s potential as a versatile building block for novel pyrimidine derivatives .
Anti-Tubercular Activity
In the quest for potent anti-tubercular agents, researchers have designed and synthesized a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. While this specific study focuses on related derivatives, it underscores the importance of pyrimidine-based compounds in the fight against tuberculosis .
Structure–Activity Relationships (SARs)
Detailed structure–activity relationship (SAR) analyses have been conducted for various pyrimidines, including “6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione.” Understanding the SARs helps identify key structural features responsible for biological activity. Researchers aim to optimize these features to enhance the compound’s efficacy while minimizing toxicity .
Wirkmechanismus
Target of Action
The primary target of 6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the active site of CDK2, where it forms essential hydrogen bonds . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[(2-chlorophenyl)methylamino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-8-4-2-1-3-7(8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWKPCMYTFPEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=O)NC(=O)N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308965 | |
| Record name | 6-{[(2-Chlorophenyl)methyl]amino}pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(2-Chlorophenyl)methyl]amino}pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
21333-13-1 | |
| Record name | NSC210494 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-{[(2-Chlorophenyl)methyl]amino}pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)


![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B6592493.png)


![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B6592521.png)
![Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)]](/img/structure/B6592522.png)




